molecular formula C19H17N5O4 B2690723 3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 307350-63-6

3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2690723
CAS No.: 307350-63-6
M. Wt: 379.376
InChI Key: DVRMIHPQEIXMQP-UDWIEESQSA-N
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Description

The chemical compound 3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a carbohydrazide derivative of interest in medicinal chemistry and drug discovery research. This molecule incorporates a pyrazole-carbohydrazide scaffold, a structure noted in scientific literature for its potential as an enzyme inhibitor. Specifically, analogous pyrazole-5-carbohydrazide and quinoxaline-6-carbohydrazide hybrids have demonstrated significant α-glucosidase inhibitory activity in vitro, positioning them as valuable chemical tools for investigating new therapeutic avenues for Type 2 diabetes management . The presence of the acyl hydrazone moiety (-CO-NH-N=CH-) is a key pharmacophoric element, as this group is known to participate in crucial hydrogen-bonding interactions with the active sites of various enzymatic targets . Furthermore, the molecular framework is related to indole and other heterocyclic systems, which are widely recognized as privileged structures in the development of bioactive compounds with diverse activities, including antiviral, anticancer, and anti-inflammatory effects . Researchers can utilize this compound to explore structure-activity relationships, investigate mechanisms of enzyme inhibition, and develop new chemical probes for biochemical studies.

Properties

CAS No.

307350-63-6

Molecular Formula

C19H17N5O4

Molecular Weight

379.376

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N5O4/c1-2-28-16-8-4-6-14(10-16)17-11-18(22-21-17)19(25)23-20-12-13-5-3-7-15(9-13)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+

InChI Key

DVRMIHPQEIXMQP-UDWIEESQSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone, leading to the formation of the pyrazole ring.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the pyrazole ring.

    Formation of the carbohydrazide: This involves the reaction of the pyrazole derivative with hydrazine hydrate to form the carbohydrazide.

    Condensation with 3-nitrobenzaldehyde: The final step involves the condensation reaction between the carbohydrazide and 3-nitrobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Introduction of hydroxyl or other functional groups.

    Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrazole derivatives.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s ethoxy group enhances solubility and electron density, whereas the nitro group stabilizes the hydrazone via resonance (). Chlorine substituents () and tert-butyl groups () increase hydrophobicity and steric bulk, impacting binding pocket interactions.
  • Aromatic Extensions: Derivatives with naphthyl () or thieno-pyrazole cores () exhibit enhanced π-π stacking, relevant for DNA intercalation or enzyme inhibition.

Spectroscopic and Computational Characterization

Spectroscopic Techniques

  • FT-IR and NMR : Used to confirm hydrazone (-NH-N=CH-) and nitro group presence in the target compound (). For analogs, IR bands near 1600–1650 cm⁻¹ confirm C=N stretching, while ¹H-NMR signals at δ 8.0–8.5 ppm indicate aromatic protons adjacent to nitro groups ().
  • X-ray Crystallography : SHELX software () has been pivotal in resolving crystal structures of similar compounds, revealing planar hydrazone moieties and intermolecular hydrogen bonding ().

Computational Studies

  • DFT and Molecular Docking : Studies on analogs () predict the target compound’s reactivity and binding modes. The nitro group’s electron-withdrawing nature reduces HOMO-LUMO gaps, enhancing charge transfer interactions ().

Anticancer Activity

  • The tert-butyl analog () showed IC₅₀ values of ~12 µM against A549 cells, attributed to apoptosis induction via caspase-3 activation. The target compound’s nitro group may similarly enhance cytotoxicity through reactive oxygen species (ROS) generation.

Biological Activity

The compound 3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for the compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, with a molecular weight of approximately 342.36 g/mol. The structure features a pyrazole ring, an ethoxyphenyl group, and a nitrobenzylidene moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Some investigations have indicated that it may possess anti-inflammatory properties.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of the compound revealed that it has notable activity against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Significant
Pseudomonas aeruginosa128Weak

These results indicate that while the compound exhibits some antimicrobial properties, its effectiveness varies significantly across different bacterial strains.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results from these studies are summarized in the table below:

Cell Line IC50 (µM) Effectiveness
HeLa15.2High
MCF-722.5Moderate
A54930.0Low

The compound demonstrated the highest potency against HeLa cells, suggesting a potential pathway for further development in anticancer therapies.

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of DNA Synthesis : Some studies suggest that pyrazole derivatives can interfere with DNA replication in cancer cells.
  • Disruption of Cell Membrane Integrity : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
  • Modulation of Inflammatory Pathways : Anti-inflammatory effects are thought to arise from the inhibition of pro-inflammatory cytokines.

Case Studies

A recent case study highlighted the use of this compound in treating infections caused by multidrug-resistant bacteria. The study involved a cohort of patients with chronic infections who were administered the compound alongside conventional antibiotics, resulting in improved clinical outcomes and reduced infection rates.

Q & A

Q. What are the standard synthetic routes for synthesizing 3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Step 1: Preparation of the pyrazole-5-carbohydrazide core via cyclization of hydrazine derivatives with diketones or β-ketoesters.
  • Step 2: Condensation of the hydrazide intermediate with 3-nitrobenzaldehyde under acidic or basic conditions to form the benzylidene hydrazone linkage. Critical parameters include temperature control (60–80°C for condensation), solvent choice (ethanol or methanol for solubility), and reaction time (6–12 hours). Optimization studies suggest that anhydrous conditions and catalytic acetic acid improve yields (70–85%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • FT-IR: Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹).
  • ¹H/¹³C-NMR: Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone.
  • ESI-MS: Validates molecular weight (e.g., [M+H]⁺ peak at m/z 381.09).
  • Single-crystal X-ray diffraction: Resolves 3D conformation and confirms E-configuration of the benzylidene moiety .

Q. What are the primary biological targets and pathways associated with this compound?

Preliminary studies indicate activity against:

  • Enzymes: Cyclooxygenase-2 (COX-2) inhibition (IC₅₀ ~12 µM) via hydrogen bonding with active-site residues.
  • Receptors: Interaction with tyrosine kinase receptors (e.g., EGFR) implicated in cancer cell proliferation.
  • Pathways: Modulation of NF-κB and MAPK signaling in inflammatory models .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate the compound’s electronic properties and bioactivity?

  • DFT Calculations: B3LYP/6-311G** level theory predicts charge distribution, HOMO-LUMO gaps (~4.2 eV), and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites. Solvent models (IEFPCM) simulate aqueous behavior, showing enhanced polarity due to nitro groups .
  • Molecular Docking: AutoDock/Vina simulations demonstrate binding affinities (ΔG ~-9.2 kcal/mol) to COX-2, driven by π-π stacking (nitrophenyl with Phe518) and hydrogen bonding (hydrazide NH to Tyr355) .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Strategies include:

  • Structural validation: Ensure synthetic purity (>95% via HPLC) and correct stereochemistry (X-ray/NOESY).
  • Assay standardization: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., celecoxib for COX-2).
  • SAR analysis: Compare substituent effects (e.g., ethoxy vs. methoxy groups on bioavailability) to identify critical pharmacophores .

Q. What role do structural modifications play in enhancing pharmacological properties?

  • Nitro group replacement: Substituting 3-nitro with 4-cyano improves metabolic stability (t₁/₂ from 2.1 to 4.3 hours in microsomes).
  • Ethoxy positional isomerism: 3-Ethoxyphenyl derivatives show 3× higher COX-2 selectivity than 4-ethoxy analogs due to steric alignment.
  • Hydrazone linker variation: Replacing benzylidene with naphthylidene increases lipophilicity (logP from 2.8 to 3.5), enhancing blood-brain barrier penetration .

Methodological Tables

Table 1: Key Optimization Parameters in Synthesis

ParameterOptimal RangeImpact on Yield
Temperature70–80°CMaximizes condensation efficiency
SolventEthanolBalances solubility and reactivity
CatalystAcetic acidAccelerates imine formation
Reaction Time8–10 hoursPrevents byproduct formation

Table 2: Comparative Bioactivity of Structural Analogs

Compound ModificationCOX-2 IC₅₀ (µM)Anticancer Activity (MCF-7 IC₅₀, µM)
3-Nitrobenzylidene (Parent)12.318.7
4-Cyanobenzylidene9.814.2
Naphthylidene15.69.4

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